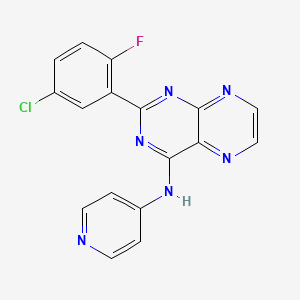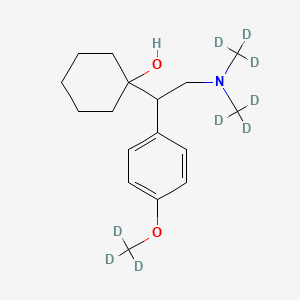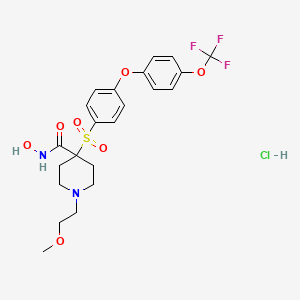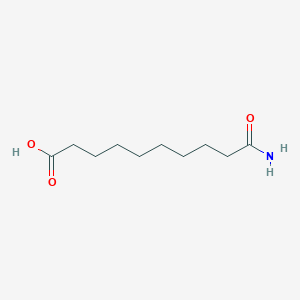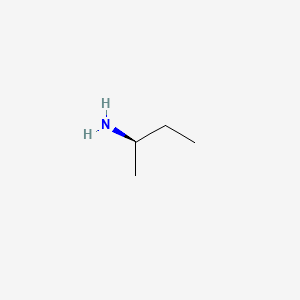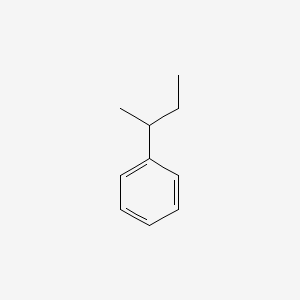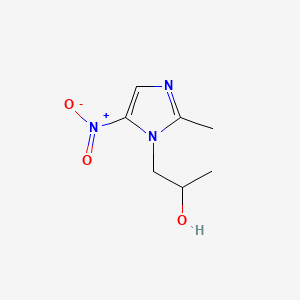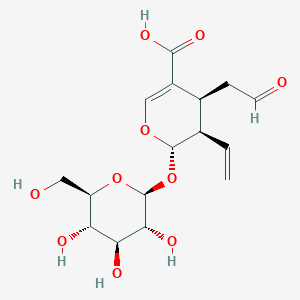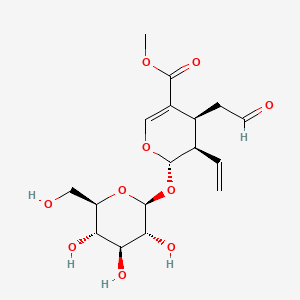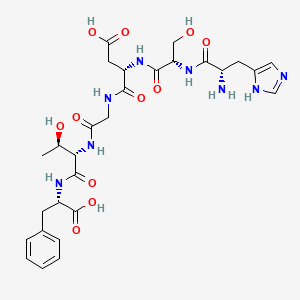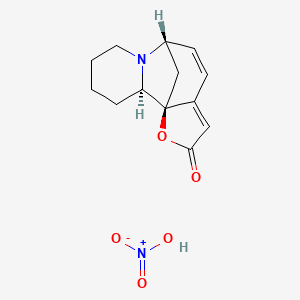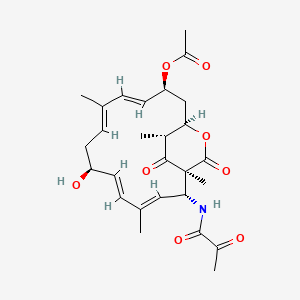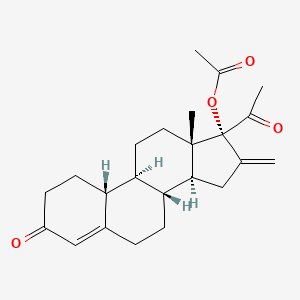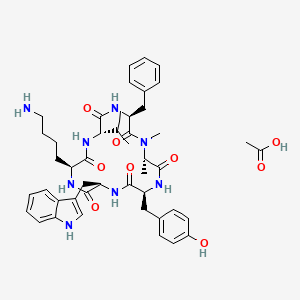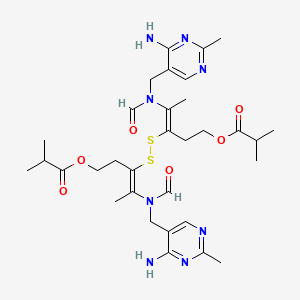
Sulbutiamine
描述
Sulbutiamine is a synthetic derivative of thiamine (vitamin B1) developed in Japan in the mid-60’s as a treatment for beriberi . It is composed of two modified thiamine molecules to form a dimer . Unlike vitamin B1, which dissolves in water, sulbutiamine dissolves in fats . It is able to increase thiamine levels in the brain and is thought to have mild stimulant effects .
Synthesis Analysis
Sulbutiamine results from the fusion of two thiamine molecules linked by a disulfide bridge after the opening of their respective thiazolium rings and esterification of the primary alcohol of each half-molecule by an isobutyryl group . These modifications increase the lipophilic characteristic of this derivative compared to thiamine .Molecular Structure Analysis
The molecular formula of Sulbutiamine is C32H46N8O6S2 . It has a molecular weight of 702.9 g/mol . The IUPAC name of Sulbutiamine is [ ( E )-4- [ (4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3- [ [ ( E )-2- [ (4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5- (2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate .Physical And Chemical Properties Analysis
Sulbutiamine is highly lipophilic, allowing it to cross the blood-brain barrier more easily than other thiamine derivatives . It is soluble in DMSO at a concentration of 75 mg/mL .科学研究应用
Stability Studies
- HPLC-DAD Method for Sulbutiamine Stability : A study by Abdelwahab and Farid (2014) developed a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method to study the stability of sulbutiamine. This method is useful for understanding how sulbutiamine degrades under various conditions like hydrolysis, oxidation, and photolysis, which is crucial for its pharmaceutical application and storage (Abdelwahab & Farid, 2014).
Health Applications
- Versatile Health Applications : Starling-Soares, Carrera-Bastos, and Bettendorff (2020) discussed sulbutiamine's history and its wide range of potential health applications beyond its original use as a beriberi treatment. This includes possible anti-fatigue, nootropic, and antioxidant effects, and potential in treating microsporidial infections and certain cancers (Starling-Soares et al., 2020).
Neuroprotective Effects
- Neuroprotection in Retinal Ganglion Cells : Kang et al. (2010) demonstrated that sulbutiamine could attenuate cell death in retinal ganglion cells under stress conditions, suggesting its potential as a neuroprotective agent (Kang et al., 2010).
Memory Enhancement
- Improving Memory in Animal Models : Research by Bizot et al. (2005) and Micheau et al. (1985) indicated that sulbutiamine could improve memory in animal models. Bizot et al. found it effective in an object recognition task and in counteracting amnesia induced by NMDA receptor blockade, while Micheau et al. observed improved performance in memory tasks after sulbutiamine treatment, possibly mediated by increased hippocampal cholinergic activity (Bizot et al., 2005); (Micheau et al., 1985).
Fatigue Reduction in Multiple Sclerosis
- Reducing Fatigue in MS Patients : A study by Sevim, Kaleağası, and Taşdelen (2017) showed promising results in reducing fatigue in patients with multiple sclerosis using sulbutiamine, highlighting its potential therapeutic benefit in this condition (Sevim et al., 2017).
Mechanisms of Action
- Modulation of Cortical Transmissions : Trovero et al. (2000) found that chronic treatment with sulbutiamine induced changes in glutamatergic and dopaminergic cortical transmissions in the rat brain, suggesting a modulatory effect of sulbutiamine on these neurotransmitter systems (Trovero et al., 2000).
Role in Asthenia Treatment
- Treatment of Asthenia : Van Reeth (1999) reviewed the use of sulbutiamine in treating asthenia, highlighting its unique ability to cross the blood-brain barrier and selectively act on brain structures involved in asthenia (van Reeth, 1999).
安全和危害
When taken by mouth, Sulbutiamine is possibly safe when taken short-term. A dose of 600 mg daily has been used safely for up to 2 months . A small number of people taking sulbutiamine have reported nausea, headache, tiredness, and inability to sleep . There isn’t enough reliable information to know if sulbutiamine is safe to use long-term .
未来方向
Despite the potential effects of sulbutiamine, it is still a relatively unknown molecule . More research is needed to fully understand its mechanisms of action and potential uses . New studies, especially randomized controlled trials, are necessary to identify the full potential of this versatile molecule .
属性
IUPAC Name |
[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38)/b27-21-,28-22- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHJPWQVLKHBIH-ZDSKVHJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCOC(=O)C(C)C)/CCOC(=O)C(C)C)/C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisibutiamine | |
CAS RN |
3286-46-2 | |
| Record name | Sulbutiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



